4-fluoro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide
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Overview
Description
Preparation Methods
The synthesis of 4-fluoro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. The synthetic route often includes the following steps:
Formation of the phenylethynyl group: This can be achieved through a Sonogashira coupling reaction, where a phenylacetylene is coupled with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Introduction of the sulfonamide group: This step involves the reaction of the intermediate compound with a sulfonyl chloride in the presence of a base such as triethylamine.
Chemical Reactions Analysis
4-fluoro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Scientific Research Applications
4-fluoro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into biological processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
4-fluoro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide can be compared with other similar compounds, such as:
4-chloro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
4-bromo-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide: The presence of a bromine atom can lead to different chemical and biological properties compared to the fluorine-containing compound.
4-iodo-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide: The iodine atom can significantly alter the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
4-fluoro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FNO2S/c21-18-10-14-20(15-11-18)25(23,24)22-19-12-8-17(9-13-19)7-6-16-4-2-1-3-5-16/h1-5,8-15,22H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZNERGDHQXWCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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